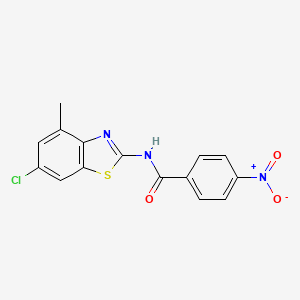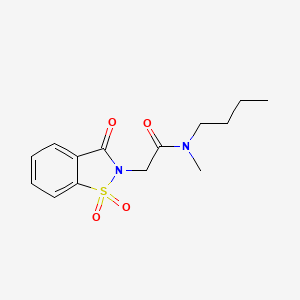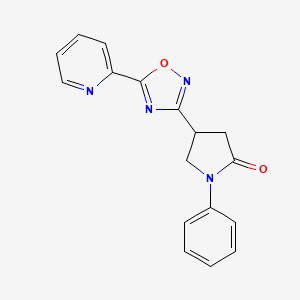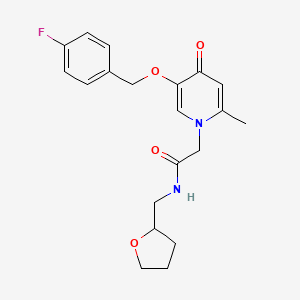![molecular formula C15H22N2O3 B2408441 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-47-1](/img/structure/B2408441.png)
1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, also known as CPAMD, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPAMD belongs to the class of drugs known as Nootropics, which are compounds that enhance cognitive function and memory.
Applications De Recherche Scientifique
Antioxidant Activity and Structural Analysis
A study by Boobalan et al. (2014) on a similar Mannich base, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, highlighted its antioxidant activity. The research provided a detailed computational perspective on its equilibrium geometry, vibrational spectra, and electronic structure, emphasizing the compound's effective performance in favor of antioxidant activity. This study indicates the potential of structurally related compounds in antioxidant applications, laying the groundwork for further exploration of 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione in similar contexts (Boobalan et al., 2014).
Synthesis and Biological Evaluation
Research on functionalized spirooxindole pyrrolidine derivatives by Haddad et al. (2015) explored their synthesis via 1,3-dipolar cycloaddition reactions. These compounds were evaluated for antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating good activities comparable to established standard drugs. This study showcases the broad therapeutic potential of pyrrolidine derivatives, suggesting areas where the cyclopentylacetyl variant might find relevance (Haddad et al., 2015).
Cycloaddition and Cyclisation Reactions
James et al. (2008) investigated the cyclisations of azoacetates to azetidinones, revealing the isolation of 2-iminopyrrolidine-5-one derivatives. This study's findings on the cycloaddition and cyclisation reactions of related compounds provide insights into synthetic pathways that could be applicable to the synthesis of this compound, offering a foundation for developing new synthetic strategies (James et al., 2008).
Antidepressant and Nootropic Agents
A study on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone by Thomas et al. (2016) described their synthesis and pharmacological evaluation as potential antidepressant and nootropic agents. The high activity of specific derivatives underscores the potential for developing central nervous system (CNS) active agents. This suggests the possibility of exploring this compound for similar CNS-related applications (Thomas et al., 2016).
Propriétés
IUPAC Name |
1-[[1-(2-cyclopentylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-13-5-6-14(19)17(13)10-12-8-16(9-12)15(20)7-11-3-1-2-4-11/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDQOLACXKYYEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide](/img/structure/B2408361.png)
![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2408362.png)

![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2408369.png)
![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2408370.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2408377.png)

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2408379.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)